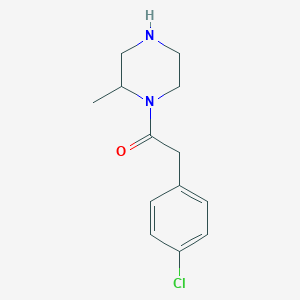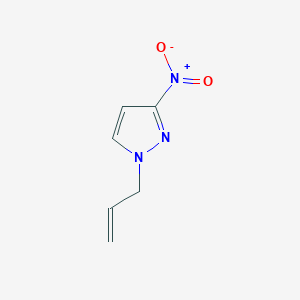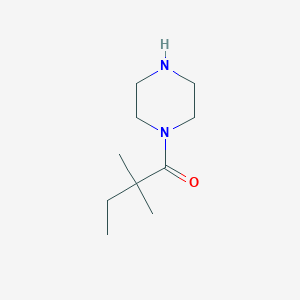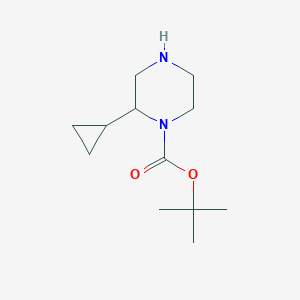
2-Methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride
Descripción general
Descripción
2-Methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride, also known as MPMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective serotonin and norepinephrine reuptake inhibitor, which means that it can affect the levels of these neurotransmitters in the brain. In
Aplicaciones Científicas De Investigación
Topical and Systemic Inflammation Inhibitors
A notable application of compounds related to "2-Methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride" includes their use as topical and systemic inflammation inhibitors. Research conducted by Dassonville et al. (2008) highlights synthetic methods leading to N-pyridinyl(methyl)indolylpropanamides, which act as non-acidic NSAIDs. One such compound, N3-pyridinylmethyl-[1(4-chlorobenzyl-5-chloroindol-3-yl)propanamide, demonstrated significant potency in the TPA-induced mouse ear swelling assay, with effectiveness surpassing ibuprofen and comparable to dexamethasone. This suggests its potential application in treating inflammation without the acidic component typical of many NSAIDs (Dassonville et al., 2008).
Antifungal Activity
Xue Si (2009) synthesized a novel compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, and investigated its crystal structure and antifungal properties. The compound showed promising antifungal activity against several pathogens, including Botrytis cinerea and Gibberella zeae. The research presents the compound's potential as an antifungal agent, possibly leading to new treatments for fungal infections (Xue Si, 2009).
Synthesis and Chemical Properties
Research on compounds structurally similar to "2-Methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride" has also focused on their synthesis and chemical properties. Cervantes-Mejía et al. (2014) synthesized branched polyamines functionalized with pyridine-2-methylamine, proposing reaction pathways based on spectroscopic analyses. This work contributes to understanding the chemical behavior and potential applications of these compounds in various scientific fields, including catalysis and material science (Cervantes-Mejía et al., 2014).
Metal Complex Synthesis
Another area of research involves the synthesis of metal complexes with ligands derived from compounds similar to "2-Methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride." Studies have explored the formation of mononuclear Mn(II) complexes using pentadentate amino-pyridine ligands, demonstrating the ligands' versatility in creating complexes with varied geometries and properties. This research has implications for developing new materials with potential applications in magnetism, catalysis, and molecular recognition (Hureau et al., 2008).
Propiedades
IUPAC Name |
2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-9(2)6-12-8-10-4-3-5-11-7-10;;/h3-5,7,9,12H,6,8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGOSQGGVMGORE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CN=CC=C1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B3093129.png)
![Butyl[(3-methylphenyl)methyl]amine hydrochloride](/img/structure/B3093147.png)



![1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine](/img/structure/B3093163.png)



![2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B3093191.png)
![1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B3093206.png)


